Cas no 2228653-38-9 (4-1-(aminooxy)ethyl-2,6-dimethoxyphenol)
4-1-(aminooxy)ethyl-2,6-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol
- 2228653-38-9
- 4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol
- EN300-1806003
-
- Inchi: 1S/C10H15NO4/c1-6(15-11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3
- InChI Key: RAEIQPMOAMGIFA-UHFFFAOYSA-N
- SMILES: O(C(C)C1C=C(C(=C(C=1)OC)O)OC)N
Computed Properties
- Exact Mass: 213.10010796g/mol
- Monoisotopic Mass: 213.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 73.9Ų
4-1-(aminooxy)ethyl-2,6-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806003-0.05g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-0.1g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-0.25g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-0.5g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-1.0g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 1g |
$1272.0 | 2023-05-23 | ||
| Enamine | EN300-1806003-2.5g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-5.0g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 5g |
$3687.0 | 2023-05-23 | ||
| Enamine | EN300-1806003-10.0g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 10g |
$5467.0 | 2023-05-23 | ||
| Enamine | EN300-1806003-1g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1806003-5g |
4-[1-(aminooxy)ethyl]-2,6-dimethoxyphenol |
2228653-38-9 | 5g |
$3687.0 | 2023-09-19 |
4-1-(aminooxy)ethyl-2,6-dimethoxyphenol Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol
Recent Advances in the Study of 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol (CAS: 2228653-38-9): A Comprehensive Research Brief
The compound 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol (CAS: 2228653-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of interest in recent research has been the synthesis and structural modification of 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for this compound, emphasizing its scalability and purity. The researchers employed a multi-step synthesis approach, starting from readily available precursors, and achieved a high yield of the target molecule. The study also explored the impact of various substituents on the phenolic ring, revealing that the aminooxyethyl group plays a critical role in the compound's bioactivity.
In addition to its synthetic aspects, the pharmacological properties of 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol have been extensively investigated. A recent in vitro study demonstrated its potent antioxidant and anti-inflammatory effects, which are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines. These findings suggest potential applications in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions. Furthermore, preliminary in vivo studies in animal models have shown promising results, with the compound exhibiting good bioavailability and low toxicity.
Another notable area of research involves the compound's potential as a prodrug or a targeting moiety in drug delivery systems. A 2024 study published in Bioconjugate Chemistry explored the use of 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol as a linker for antibody-drug conjugates (ADCs). The researchers found that the compound's aminooxy group could be selectively conjugated to antibodies, enabling the targeted delivery of cytotoxic agents to cancer cells. This approach not only enhances the efficacy of the therapeutic payload but also minimizes off-target effects, representing a significant advancement in precision medicine.
Despite these promising developments, challenges remain in the clinical translation of 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol. Issues such as stability under physiological conditions, metabolic clearance, and potential immunogenicity need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic profile and evaluating its safety in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.
In conclusion, 4-1-(aminooxy)ethyl-2,6-dimethoxyphenol (CAS: 2228653-38-9) represents a versatile and promising candidate in the field of chemical biology and drug development. Its unique structural features, coupled with its demonstrated bioactivity, make it a valuable tool for both basic research and therapeutic applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing the frontiers of precision medicine.
2228653-38-9 (4-1-(aminooxy)ethyl-2,6-dimethoxyphenol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)